2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. One common method involves the intramolecular Friedel-Crafts reaction, which is catalyzed by phosphoric acid . This method exhibits good functional group tolerance and allows for the construction of benzofuran derivatives with various substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents such as mercuric acetate.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the benzofuran rings.
Common Reagents and Conditions:
Oxidation: Mercuric acetate in polyethylene glycol (PEG-400) is used for oxidation reactions.
Reduction: Sodium borohydride in methanol is a common reducing agent.
Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-ones, while reduction may produce benzofuran-3-yl alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may focus on its pharmacological properties and potential as a drug candidate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. Benzofuran derivatives are known to interact with neurotransmitter systems, such as dopamine, norepinephrine, and serotonin . This interaction can modulate neurotransmitter release and activity, leading to various physiological effects.
Comparison with Similar Compounds
- Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)-1-benzofuran-3-carboxylate
- 2-[4-(1-benzofuran-2-yl)-3-methyl-5-isoxazolyl]-5-methoxyphenol
- Ethyl 2-((1-benzofuran-2-ylcarbonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate
Uniqueness: 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its specific substitution pattern on the benzofuran rings, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C28H23NO4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C28H23NO4/c1-3-18-10-13-23-22(14-18)20(16-32-23)15-25(30)29-26-21-6-4-5-7-24(21)33-28(26)27(31)19-11-8-17(2)9-12-19/h4-14,16H,3,15H2,1-2H3,(H,29,30) |
InChI Key |
SREBTOUUFVMBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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